(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one
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Overview
Description
(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one is an organic compound that belongs to the class of furanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one typically involves the condensation of benzaldehyde derivatives with furan-2(3H)-one derivatives. Commonly used reaction conditions include:
Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-benzylidene-5-phenylfuran-2(3H)-one
- (3E)-3-benzylidene-5-(4-chlorophenyl)furan-2(3H)-one
- (3E)-3-benzylidene-5-(4-methylphenyl)furan-2(3H)-one
Uniqueness
(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2(3H)-one is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
(3E)-3-benzylidene-5-(4-fluorophenyl)furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-15-8-6-13(7-9-15)16-11-14(17(19)20-16)10-12-4-2-1-3-5-12/h1-11H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXPAMJTWRHMK-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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